molecular formula C16H15F2N5 B12248283 N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12248283
M. Wt: 315.32 g/mol
InChI Key: BXRNCUGAFTWMIA-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrazole moiety and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a difluorobenzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro groups to amines.

    Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated as a potential kinase inhibitor for cancer therapy, targeting specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and division, making it a promising candidate for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-difluorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Lacks the dimethyl groups on the pyrazole ring.

    N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-amine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapies, offering potential advantages over similar compounds with different substitution patterns.

Properties

Molecular Formula

C16H15F2N5

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H15F2N5/c1-10-6-11(2)23(22-10)16-7-15(20-9-21-16)19-8-12-13(17)4-3-5-14(12)18/h3-7,9H,8H2,1-2H3,(H,19,20,21)

InChI Key

BXRNCUGAFTWMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=C(C=CC=C3F)F)C

Origin of Product

United States

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